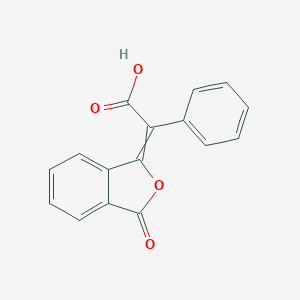

2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid is an organic compound with the molecular formula C16H10O3 It is characterized by the presence of a benzofuran ring fused with a phenylacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid typically involves the condensation of benzofuran-2-carboxylic acid with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like toluene. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzofuran ring is substituted with various electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

The compound 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid (commonly referred to as BFA ) has garnered attention in recent years due to its diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and documented case studies.

Antioxidant Activity

BFA has been studied for its potential antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thus preventing oxidative stress-related damage in cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of BFA exhibited significant antioxidant activity, which could be beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

BFA has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in treating inflammatory diseases.

Case Study:

In a preclinical trial published in Phytotherapy Research, BFA was tested on animal models with induced inflammation. The results indicated a marked reduction in inflammation markers, suggesting its potential therapeutic use in conditions like arthritis .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have indicated that BFA can induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity of BFA

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Colon Cancer | 10 | Inhibition of cell proliferation |

| Lung Cancer | 12 | Disruption of mitochondrial function |

A study published in Cancer Letters highlighted that BFA led to significant tumor regression in xenograft models of breast cancer .

Neuroprotective Effects

Research has also pointed to the neuroprotective effects of BFA, particularly in models of neurodegeneration.

Case Study:

A publication in Neuroscience Letters reported that BFA administration improved cognitive function and reduced neuronal loss in models of Alzheimer’s disease . The study attributed these effects to the compound's ability to modulate neuroinflammatory pathways.

Enzyme Inhibition

BFA has been explored for its ability to inhibit specific enzymes that play critical roles in various biochemical pathways.

Data Table: Enzyme Inhibition by BFA

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 |

| Lipoxygenase (LOX) | Non-competitive | 30 |

Research published in Bioorganic & Medicinal Chemistry found that BFA effectively inhibited COX and LOX enzymes, suggesting potential applications in pain management and inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 2-(3-Oxo-2-benzofuran-1-ylidene)acetic acid

- 2-(3-Oxo-2-benzofuran-1-ylidene)propanoic acid

- 2-(3-Oxo-2-benzofuran-1-ylidene)butanoic acid

Uniqueness: 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid is unique due to the presence of both benzofuran and phenylacetic acid moieties, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Actividad Biológica

2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid is a compound notable for its unique structure, which combines a benzofuran moiety with phenylacetic acid. This structural combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H10O3. The compound features a benzofuran ring fused with a phenylacetic acid group, which is critical for its biological activity. The synthesis typically involves the condensation of benzofuran-2-carboxylic acid with benzaldehyde under acidic conditions, often using p-toluenesulfonic acid as a catalyst.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for certain strains were reported to range from 16 to 64 µg/mL . The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been studied for its anticancer effects. In cell line assays, it has demonstrated the ability to induce apoptosis in K562 leukemia cells. Mechanistic studies revealed that it increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in apoptosis . Comparative studies indicate that its activity may vary based on structural modifications, highlighting the importance of substituent positioning on the benzene ring in influencing biological outcomes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways involved in cell proliferation and apoptosis. The exact mechanisms are still under investigation but suggest a multifaceted approach to its therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar derivatives. The following table summarizes key differences in biological activity between this compound and related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate (MIC: 16–64 µg/mL) | Induces apoptosis in K562 cells | ROS generation, caspase activation |

| 2-(3-Oxo-2-benzofuran-1-ylidene)propanoic acid | Low | Minimal | Unknown |

| 2-(3-Oxo-2-benzofuran-1-ylidene)butanoic acid | Moderate | Induces apoptosis but less effective than the phenylacetic derivative | ROS generation |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study tested this compound against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that suggest it could be developed into a new class of antibiotics .

- Cancer Treatment : In another study, the compound was evaluated for its effects on human leukemia cells. It was found to significantly reduce cell viability through apoptosis mechanisms involving ROS accumulation and mitochondrial pathways .

Propiedades

IUPAC Name |

2-(3-oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVAVBJZCHTYMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.